![molecular formula C32H22CrN10O8.Na<br>C32H22CrN10NaO8 B14467645 sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate CAS No. 69882-08-2](/img/structure/B14467645.png)
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate is a complex coordination compound It features a chromium ion coordinated with multiple ligands, including pyrazolone derivatives and nitrophenyl diazenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands. The pyrazolone derivatives and nitrophenyl diazenyl groups are synthesized separately through standard organic synthesis techniques. These ligands are then coordinated with a chromium(3+) ion in the presence of sodium ions to form the final complex. The reaction conditions typically involve controlled temperatures and pH levels to ensure proper coordination and stability of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination with chromium ions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to maintain the purity and stability of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, affecting the oxidation state of the chromium ion and potentially altering the coordination environment.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
科学研究应用
Chemistry: It can be used as a catalyst in various organic reactions due to its complex coordination environment.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its redox properties and ability to interact with biological targets.
Industry: The compound can be used in materials science for the development of advanced materials with specific electronic and magnetic properties.
作用机制
The mechanism by which this compound exerts its effects involves the interaction of the chromium center with various molecular targets. The chromium ion can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The ligands play a crucial role in stabilizing the complex and modulating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry interactions.
相似化合物的比较
Similar Compounds
Chromium(III) acetylacetonate: Another chromium coordination compound with different ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) sulfate: A chromium compound with sulfate ligands.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple functional groups in the ligands. This complexity allows for a wide range of chemical reactivity and potential applications that simpler chromium compounds may not offer. The combination of pyrazolone derivatives and nitrophenyl diazenyl groups provides unique electronic and steric properties, making this compound particularly interesting for research and industrial applications.
属性
CAS 编号 |
69882-08-2 |
|---|---|
分子式 |
C32H22CrN10O8.Na C32H22CrN10NaO8 |
分子量 |
749.6 g/mol |
IUPAC 名称 |
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H13N5O4.C16H11N5O4.Cr.Na/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;/h2-9,22-23H,1H3;2-9H,1H3;;/q;-2;+3;+1/p-2 |
InChI 键 |
IGXHZALBDRXSSM-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



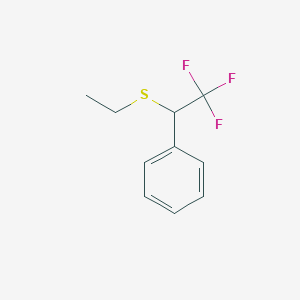
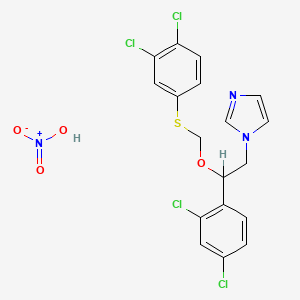
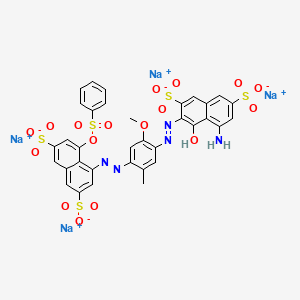
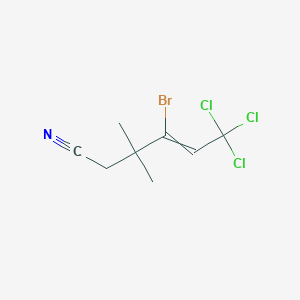

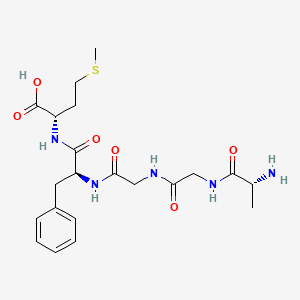


![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)

![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)

![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
